molecular formula C24H18FNO2S2 B5051794 3-(4-fluorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-(4-fluorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5051794
M. Wt: 435.5 g/mol
InChI Key: ZDQURCOXIPWRFA-HMAPJEAMSA-N
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Description

The compound is a thiazolidinone derivative. Thiazolidinones are a class of organic compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their wide range of biological activities .


Chemical Reactions Analysis

Thiazolidinones can participate in various chemical reactions, especially those involving the carbonyl group or the exocyclic double bond. They can undergo reactions such as reduction, oxidation, and addition reactions .

Mechanism of Action

The mechanism of action of thiazolidinone derivatives can vary widely depending on their exact structure and the biological target. They have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

Thiazolidinones are a promising class of compounds in medicinal chemistry due to their wide range of biological activities. Future research could focus on synthesizing new thiazolidinone derivatives and studying their biological activities .

properties

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-[[3-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO2S2/c1-16-5-7-17(8-6-16)15-28-21-4-2-3-18(13-21)14-22-23(27)26(24(29)30-22)20-11-9-19(25)10-12-20/h2-14H,15H2,1H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQURCOXIPWRFA-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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